

Cross-reactivity of anti-Thionazin-oxon antibodies with other organophosphates

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Compound of Interest

Compound Name: Thionazin-oxon

Cat. No.: B165072

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Comparative Analysis of Anti-Organophosphate Antibody Cross-Reactivity

Disclaimer: As of October 2025, publicly available experimental data specifically detailing the cross-reactivity of anti-**Thionazin-oxon** antibodies with other organophosphates is limited. This guide therefore presents a comparative analysis using data from an immunoassay developed for Chlorpyrifos, a structurally related organophosphate pesticide. This information serves as a representative example to illustrate the principles and data presentation for antibody cross-reactivity studies in this class of compounds.

This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis who are interested in the specificity of antibodies for organophosphate pesticides.

Cross-Reactivity Data

The specificity of an antibody is a critical parameter in the development of reliable immunoassays. Cross-reactivity determines the extent to which the antibody binds to compounds other than its target analyte. In the context of organophosphate analysis, this is crucial for distinguishing between different pesticides that may be present in a sample.

The following table summarizes the cross-reactivity of a monoclonal antibody developed for the detection of Chlorpyrifos with other related organophosphate pesticides. The data is derived

from a competitive indirect enzyme-linked immunosorbent assay (ELISA).

Table 1: Cross-Reactivity of Anti-Chlorpyrifos Monoclonal Antibody with Other Organophosphates

Compound	Structure	IC50 (ng/mL)	Cross-Reactivity (%)*
Chlorpyrifos	O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate	24	100
Chlorpyrifos-methyl	O,O-dimethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate	190	13
Diazinon	O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate	Not Inhibited	< 0.5
Bromophos-ethyl	O-(4-bromo-2,5-dichlorophenyl) O,O-diethyl phosphorothioate	Not Inhibited	< 0.5
Bromophos-methyl	O-(4-Bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate	Not Inhibited	< 0.5
Parathion	O,O-Diethyl O-(4-nitrophenyl) phosphorothioate	Not Inhibited	< 0.5

*Cross-reactivity (%) was calculated using the formula: $(\text{IC}_{50} \text{ of Chlorpyrifos} / \text{IC}_{50} \text{ of other compound}) \times 100$.^[1] The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen.

Experimental Protocols

The following is a detailed methodology for a competitive indirect ELISA, a common technique used to determine antibody cross-reactivity for small molecules like organophosphates.

Objective: To determine the cross-reactivity of an anti-organophosphate antibody against a panel of structurally related compounds.

Materials:

- 96-well microtiter plates
- Coating antigen (hapten-protein conjugate, e.g., Hapten A-OVA)
- Monoclonal anti-organophosphate antibody
- Standard solutions of the target analyte (e.g., Chlorpyrifos) and potential cross-reactants
- Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP)
- Substrate solution (e.g., TMB)
- Stopping solution (e.g., 2M H₂SO₄)
- Phosphate Buffered Saline (PBS)
- PBS with Tween-20 (PBST) for washing
- Blocking buffer (e.g., 1% BSA in PBS)
- Microplate reader

Procedure:

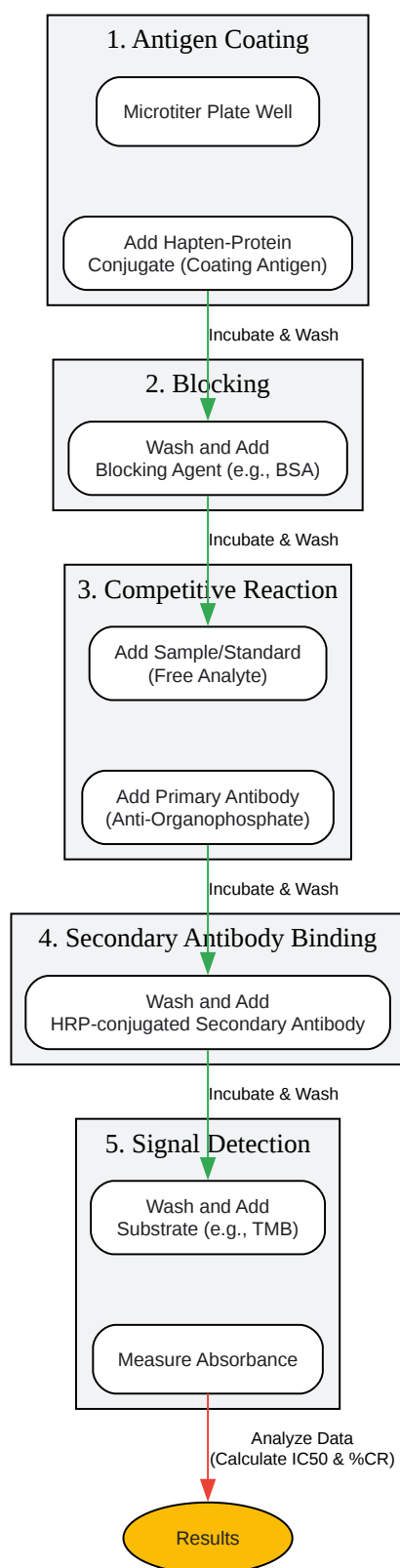
- Coating:
 - Dilute the coating antigen to an optimal concentration (e.g., 25 ng/well) in PBS.
 - Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

- Incubate the plate overnight at 4°C.
- Washing and Blocking:
 - Wash the plate three times with PBST.
 - Add 200 µL of blocking buffer to each well to block non-specific binding sites.
 - Incubate for 1-2 hours at 37°C.
- Competitive Reaction:
 - Wash the plate three times with PBST.
 - Prepare serial dilutions of the standard (e.g., Chlorpyrifos) and the test compounds in PBS.
 - Add 50 µL of the standard or test compound dilutions to the appropriate wells.
 - Add 50 µL of the diluted anti-organophosphate antibody to each well.
 - Incubate for 1 hour at 37°C. During this step, the free analyte in the solution competes with the coated antigen for antibody binding sites.
- Secondary Antibody Incubation:
 - Wash the plate three times with PBST.
 - Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted according to manufacturer's instructions (e.g., 1:3000), to each well.
 - Incubate for 1 hour at 37°C.
- Signal Development and Measurement:
 - Wash the plate three times with PBST.
 - Add 100 µL of the TMB substrate solution to each well.

- Incubate in the dark at room temperature for 15-30 minutes.
- Stop the reaction by adding 50 μ L of stopping solution to each well.
- Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Plot a standard curve of absorbance versus the logarithm of the analyte concentration for the target compound and each of the tested cross-reactants.
 - Determine the IC₅₀ value for each compound from its respective inhibition curve.
 - Calculate the percent cross-reactivity for each compound using the formula mentioned above.^[1]

Visualized Experimental Workflow

The following diagram illustrates the workflow for a competitive indirect ELISA used for determining antibody cross-reactivity.



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Caption: Workflow for a Competitive Indirect ELISA.

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References

- 1. stacks.cdc.gov [stacks.cdc.gov]
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